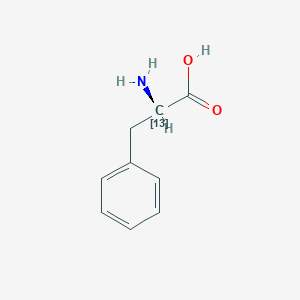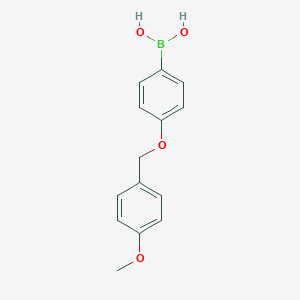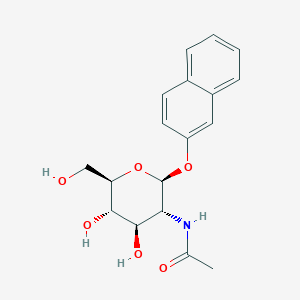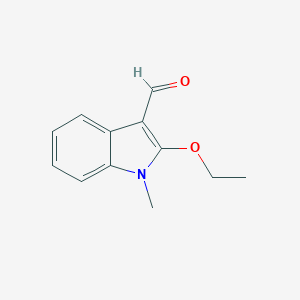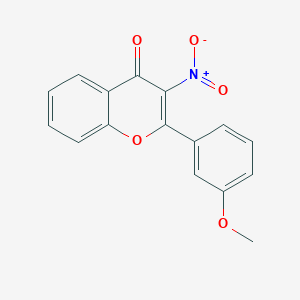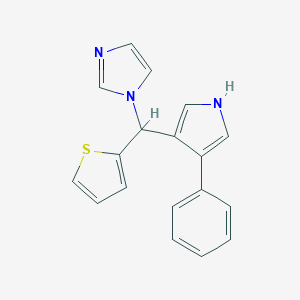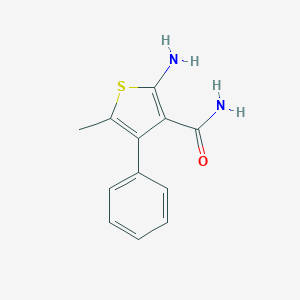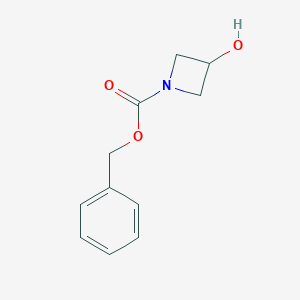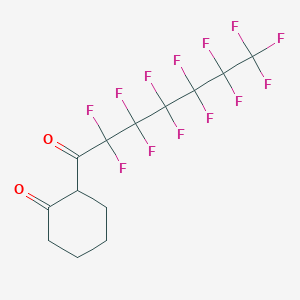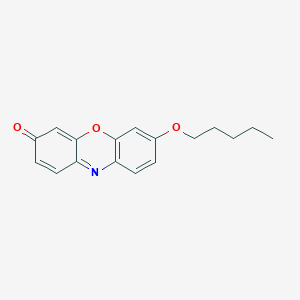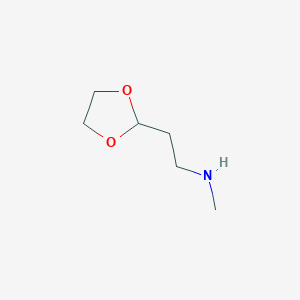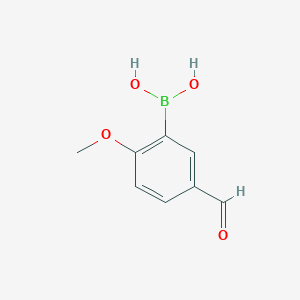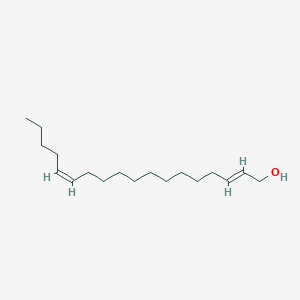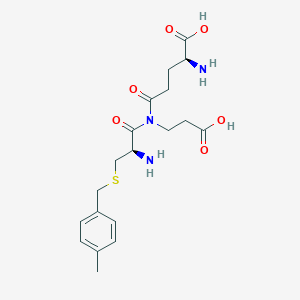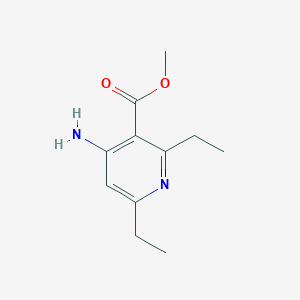
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate
概要
説明
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate, also known as MADPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the disruption of bacterial cell walls.
生化学的および生理学的効果
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial cell wall synthesis, and the suppression of viral replication. These effects make Methyl 4-amino-2,6-diethylpyridine-3-carboxylate a promising candidate for further investigation in the development of new drugs and therapies.
実験室実験の利点と制限
One of the major advantages of using Methyl 4-amino-2,6-diethylpyridine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on Methyl 4-amino-2,6-diethylpyridine-3-carboxylate. Some possible areas of investigation include the development of new drugs and therapies for cancer, bacterial infections, and viral diseases, as well as the investigation of its potential use as a tool in biochemical and physiological research. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate and its potential side effects and toxicity.
科学的研究の応用
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the development of new drugs and therapies for a variety of diseases. Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.
特性
CAS番号 |
144291-52-1 |
|---|---|
製品名 |
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-6-8(12)10(11(14)15-3)9(5-2)13-7/h6H,4-5H2,1-3H3,(H2,12,13) |
InChIキー |
QREXJZRRMNPDBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
正規SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
同義語 |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

